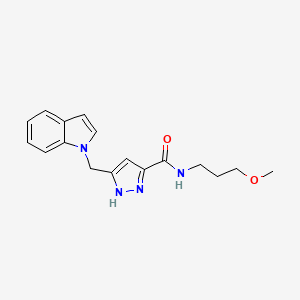
(1'-methyl-1,4'-bipiperidin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1'-methyl-1,4'-bipiperidin-2-yl)methanol, also known as MPBD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPBD is a cyclic amine that has a unique structure, which makes it a valuable compound in the development of new drugs and materials.
Mecanismo De Acción
The exact mechanism of action of (1'-methyl-1,4'-bipiperidin-2-yl)methanol is not fully understood, but it is believed to act as a modulator of the sigma-1 receptor. This receptor is involved in the regulation of calcium signaling, which is essential for various cellular processes, including neurotransmitter release, apoptosis, and immune response.
Biochemical and Physiological Effects:
(1'-methyl-1,4'-bipiperidin-2-yl)methanol has been shown to have several biochemical and physiological effects. It has been reported to enhance the release of acetylcholine, dopamine, and serotonin, which are neurotransmitters involved in various physiological processes, including mood regulation, memory, and reward. (1'-methyl-1,4'-bipiperidin-2-yl)methanol has also been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1'-methyl-1,4'-bipiperidin-2-yl)methanol has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It has a high affinity for the sigma-1 receptor, which makes it a valuable tool for studying the physiological and pathological processes associated with this receptor. However, one limitation of (1'-methyl-1,4'-bipiperidin-2-yl)methanol is its low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on (1'-methyl-1,4'-bipiperidin-2-yl)methanol. One area of interest is the development of new drugs that target the sigma-1 receptor. (1'-methyl-1,4'-bipiperidin-2-yl)methanol could be used as a lead compound for the development of new drugs that have higher affinity and selectivity for this receptor. Another potential direction is the investigation of the role of (1'-methyl-1,4'-bipiperidin-2-yl)methanol in the regulation of calcium signaling and its potential applications in the treatment of diseases associated with calcium dysregulation, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, (1'-methyl-1,4'-bipiperidin-2-yl)methanol is a valuable compound in scientific research due to its unique structure and potential applications in various fields. Its high affinity for the sigma-1 receptor makes it a valuable tool for studying the physiological and pathological processes associated with this receptor. Further research on (1'-methyl-1,4'-bipiperidin-2-yl)methanol could lead to the development of new drugs and materials with important applications in medicine and other fields.
Métodos De Síntesis
The synthesis of (1'-methyl-1,4'-bipiperidin-2-yl)methanol involves the reaction of 1-methylpiperidine with formaldehyde and subsequent reduction of the resulting imine using sodium borohydride. This process yields (1'-methyl-1,4'-bipiperidin-2-yl)methanol as a white crystalline solid with a melting point of 112-114°C.
Aplicaciones Científicas De Investigación
(1'-methyl-1,4'-bipiperidin-2-yl)methanol has been extensively studied for its potential applications in medicinal chemistry. Several studies have shown that (1'-methyl-1,4'-bipiperidin-2-yl)methanol has a high affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes. This receptor is known to modulate the activity of ion channels, neurotransmitter release, and intracellular signaling pathways.
Propiedades
IUPAC Name |
[1-(1-methylpiperidin-4-yl)piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-13-8-5-11(6-9-13)14-7-3-2-4-12(14)10-15/h11-12,15H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRRJRDXLGWHFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCCCC2CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1'-Methyl-[1,4'-bipiperidin]-2-yl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2,5-dimethylphenyl)benzamide](/img/structure/B5978112.png)
![5-{[3-(2,4-dichlorophenyl)-2-propen-1-ylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B5978119.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-3-methoxy-N-methylpropanamide](/img/structure/B5978142.png)


![1-ethyl-4-[2-(2-methoxyphenoxy)ethyl]-2,3-piperazinedione](/img/structure/B5978161.png)
![N'-(3-bromo-2-hydroxy-5-nitrobenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B5978163.png)
![4-[(4-{2-[(3-methoxy-1-piperidinyl)carbonyl]-4-methylphenoxy}-1-piperidinyl)methyl]pyridine](/img/structure/B5978183.png)
![3-(diphenylmethyl)-5-(1H-pyrazol-4-ylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5978191.png)
![N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B5978199.png)
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5978202.png)
![2-{1-[(3-methoxypropyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5978210.png)